Defibrotide

Overview

Description

STA-1474 is a highly soluble prodrug of ganetespib, a novel resorcinol-containing compound that acts as a potent inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the stabilization and activation of various client proteins, many of which are essential for the growth and survival of cancer cells . STA-1474 is metabolized to ganetespib, which has shown significant anti-cancer activity in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STA-1474 involves the preparation of ganetespib, followed by its conversion to the prodrug form. The synthetic route for ganetespib includes the formation of a resorcinol core structure, which is then functionalized to produce the active compound .

Industrial Production Methods: Industrial production of STA-1474 involves large-scale synthesis of ganetespib, followed by its conversion to the prodrug form. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: STA-1474 undergoes hydrolysis to release the active compound ganetespib. Ganetespib can participate in various chemical reactions, including oxidation and reduction, depending on the specific conditions and reagents used .

Common Reagents and Conditions: Common reagents used in the reactions involving ganetespib include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major product formed from the hydrolysis of STA-1474 is ganetespib. Further reactions of ganetespib can lead to the formation of various metabolites, depending on the specific conditions and reagents used .

Scientific Research Applications

It has shown significant anti-cancer activity in preclinical models, particularly in the treatment of various types of tumors, including osteosarcoma, melanoma, and thyroid carcinoma . The compound has also been investigated for its potential use in combination with other anti-cancer agents to enhance therapeutic efficacy .

In addition to its applications in cancer therapy, STA-1474 has been studied for its potential use in other areas of medicine, including the treatment of neurodegenerative diseases and inflammatory conditions . The compound’s ability to inhibit heat shock protein 90 makes it a promising candidate for the treatment of diseases characterized by the overexpression of heat shock protein 90 client proteins .

Mechanism of Action

STA-1474 exerts its effects by inhibiting the activity of heat shock protein 90. Heat shock protein 90 is a molecular chaperone that plays a critical role in the stabilization and activation of various client proteins, many of which are involved in the growth and survival of cancer cells . By inhibiting heat shock protein 90, STA-1474 leads to the destabilization and degradation of these client proteins, ultimately resulting in the inhibition of cancer cell growth and survival .

The molecular targets of STA-1474 include various oncogenic proteins, such as MET, AKT, and STAT3, which are known to be involved in the progression of cancer . The inhibition of these proteins by STA-1474 leads to the induction of apoptosis and the inhibition of tumor growth .

Comparison with Similar Compounds

- Geldanamycin

- 17-AAG (17-allylamino-17-demethoxygeldanamycin)

- AUY922

- BIIB021

Comparison: STA-1474 is unique among heat shock protein 90 inhibitors due to its high solubility and potent anti-cancer activity . Unlike geldanamycin and its derivatives, which have limited solubility and significant toxicity, STA-1474 is well-tolerated and can be administered at higher doses . Additionally, STA-1474 has shown superior efficacy in preclinical models compared to other heat shock protein 90 inhibitors, making it a promising candidate for further clinical development .

Biological Activity

Defibrotide is a complex mixture of oligonucleotides derived from porcine intestinal DNA, primarily used in the treatment of hepatic veno-occlusive disease (VOD) and sinusoidal obstruction syndrome (SOS), particularly following hematopoietic stem cell transplantation (HSCT). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits a multifaceted biological activity characterized by its interactions with endothelial cells, modulation of inflammatory responses, and enhancement of fibrinolytic processes:

- Endothelial Protection : this compound protects endothelial cells by modulating various molecular pathways. It has been shown to reduce the release of inflammatory mediators such as interleukin-6 (IL-6), thromboxane A2, and tumor necrosis factor (TNF) while enhancing antioxidant responses by decreasing reactive oxygen species (ROS) generation. This is facilitated through interaction with adenosine receptors on endothelial membranes, which triggers protective signaling pathways .

- Fibrinolytic Activity : In vitro studies indicate that this compound enhances plasmin activity, leading to improved degradation of fibrin clots. It binds to plasmin and promotes its activity, which is crucial for maintaining vascular patency . The compound also increases the expression of tissue plasminogen activator while decreasing levels of plasminogen activator inhibitor-1 (PAI-1), thereby promoting a net increase in fibrinolytic activation .

- Anti-Adhesive Properties : this compound has demonstrated anti-adhesive effects, inhibiting leukocyte adhesion to endothelial cells. This action is significant in preventing excessive inflammation and thrombosis during conditions like VOD/SOS .

Clinical Efficacy

This compound's efficacy has been substantiated through various clinical trials. A notable Phase 3 trial assessed its safety and effectiveness in treating severe VOD/SOS with multi-organ failure (MOF). The study involved 102 patients treated with this compound at a dosage of 25 mg/kg/day compared to historical controls. Key findings included:

- Survival Rates : The survival rate at day +100 post-HSCT was 38.2% in the this compound group versus 25% in controls, indicating a statistically significant improvement (p=0.0109) .

- Complete Response Rates : Complete response rates were also higher in the this compound group (25.5%) compared to controls (12.5%) (p=0.0160) .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Patient Population | Treatment | Day +100 Survival Rate | Complete Response Rate |

|---|---|---|---|---|

| Phase 3 Trial | 102 patients with severe VOD/SOS | This compound 25 mg/kg/day | 38.2% | 25.5% |

| Expanded Access Study | 1000 patients post-HSCT | This compound | 58.9% | Not specified |

| Systematic Review | 2598 patients across multiple studies | Various doses of this compound | Pooled rate: 54% | Not specified |

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Pediatric Patients : In a cohort of pediatric patients undergoing HSCT, this compound was administered upon diagnosis of VOD/SOS. Results indicated a Day +100 survival rate of approximately 67.9%, showcasing its potential benefits in younger populations .

- Adult Patients with Multi-Organ Dysfunction : In adults diagnosed with VOD/SOS and MOF, earlier initiation of this compound treatment correlated with improved survival outcomes, emphasizing the importance of timely intervention .

Properties

IUPAC Name |

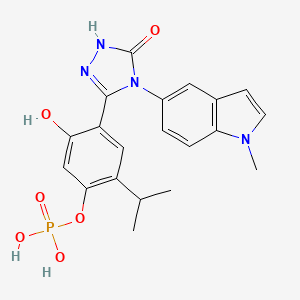

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWFIPVDEINBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug appears to prevent the formation of blood clots and to help dissolve blood clots by increasing levels of prostaglandin I2, E2, and prostacyclin, altering platelet activity, increasing tissue plasminogen activator function, and decreasing activity of tissue plasminogen activator inhibitor. Prostaglandin I2 relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other. Prostaglandin E2 at certain concentrations also inhibits platelet aggregation. Moreover, the drug provides additional beneficial anti-inflammatory and antiischemic activities as recent sudies have shown. It is yet unclear, if the latter effects can be utilized clinically (e.g., treatment of ischemic stroke). | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1118915-78-8, 83712-60-1 | |

| Record name | STA-1474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STA-1474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.